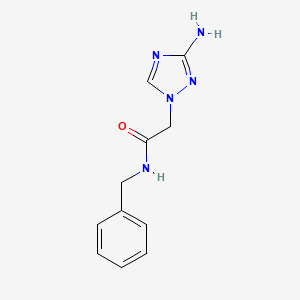

2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide

Vue d'ensemble

Description

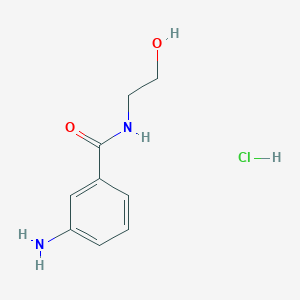

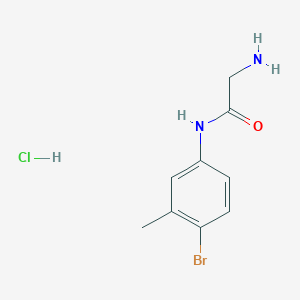

The compound “2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide” contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen . The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms .

Molecular Structure Analysis

The molecular structure of “2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide” would be characterized by the presence of the 1,2,4-triazole ring and the benzylacetamide group. The 1,2,4-triazole ring can exist in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole .Chemical Reactions Analysis

1,2,4-Triazoles can participate in a variety of chemical reactions, including nucleophilic substitutions and ring-opening reactions . The specific reactions that “2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide” can undergo would depend on the reaction conditions and the presence of other reactants.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide” would depend on its molecular structure. For example, the presence of the 1,2,4-triazole ring could contribute to its polarity and potentially its solubility in polar solvents .Applications De Recherche Scientifique

Microbiology

3-Amino-1,2,4-triazole: , a related compound, has been used in microbiology to study gene expression in yeast. By inhibiting the HIS3 gene product, it requires yeast to increase HIS3 expression to survive . This principle could be applied to “2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide” to study similar genetic expressions in microbial cultures.

Pharmacology

In pharmacology, triazole derivatives like this compound are explored for their potential therapeutic effects. They have been studied for their antibacterial properties, showing promise against various bacterial strains . This compound could be synthesized and tested for its efficacy as an antibacterial agent.

Biochemistry

The biochemical applications of triazole compounds include enzyme inhibition studies. As “3-Amino-1,2,4-triazole” acts as a competitive inhibitor for an enzyme involved in histidine production, the subject compound could be used to explore new pathways of enzyme inhibition .

Industrial Applications

While specific industrial applications for “2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide” are not directly cited, related triazole compounds have been used in the synthesis of various industrial chemicals . This suggests potential uses in chemical manufacturing processes.

Environmental Impact

Triazole derivatives have been used as herbicides and studied for their environmental impact. Although “2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide” is not specifically mentioned, its structural similarities to known herbicides suggest it could have applications in non-food croplands or be studied for its ecological effects .

Medical Research

In medical research, triazole compounds are often synthesized for drug discovery. The compound could be used in high-throughput screening to find new drug candidates with potential therapeutic benefits .

Agricultural Applications

Similar to its environmental impact, the compound’s potential use in agriculture could be explored, particularly in the development of new herbicides or growth regulators, given the known applications of related triazole compounds .

Chemical Properties and Synthesis

Understanding the chemical properties of “2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide” is crucial for its application in any field. Studies on its synthesis, stability, solubility, and reactivity would provide valuable insights for all the above applications .

Mécanisme D'action

Target of Action

They have been shown to have significant antibacterial activity .

Mode of Action

3-amino-1,2,4-triazole, a related compound, is known to be a competitive inhibitor of the product of the his3 gene, imidazoleglycerol-phosphate dehydratase .

Biochemical Pathways

3-amino-1,2,4-triazole affects the histidine biosynthesis pathway by inhibiting the enzyme imidazoleglycerol-phosphate dehydratase .

Orientations Futures

The future directions for research on “2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide” could include further studies on its synthesis, properties, and potential applications. Given the biological activity of many 1,2,4-triazole derivatives, it could be of interest in the development of new pharmaceuticals .

Propriétés

IUPAC Name |

2-(3-amino-1,2,4-triazol-1-yl)-N-benzylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O/c12-11-14-8-16(15-11)7-10(17)13-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,12,15)(H,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMQJEVYPTAVQNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CN2C=NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(4-Bromophenyl)-1,3-thiazol-4-yl]sulfanyl}acetic acid](/img/structure/B1520413.png)

![4-bromo-N-methyl-N-[(3-methylphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B1520416.png)

![3-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1520420.png)

![1-({2,3-dicyanoimidazo[1,2-a]pyrimidin-6-yl}sulfanyl)-N,N-dimethylformamide](/img/structure/B1520423.png)

![N,N-dimethyl-1-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfanyl]formamide](/img/structure/B1520425.png)